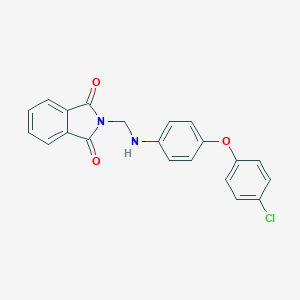

N-(4-(4-Chlorophenoxy)-anilinomethyl)-phthalimide

Description

Properties

IUPAC Name |

2-[[4-(4-chlorophenoxy)anilino]methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O3/c22-14-5-9-16(10-6-14)27-17-11-7-15(8-12-17)23-13-24-20(25)18-3-1-2-4-19(18)21(24)26/h1-12,23H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZOAFBNXMERGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308831 | |

| Record name | AK-918/41204436 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74614-53-2 | |

| Record name | NSC209907 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AK-918/41204436 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-(4-CHLOROPHENOXY)-ANILINOMETHYL)-PHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 4-(4-Chlorophenoxy)benzyl Bromide

The benzylic halide intermediate forms via radical bromination of 4-(4-chlorophenoxy)toluene. Using N-bromosuccinimide (NBS) under UV light or thermal initiation yields the bromide:

Reaction Conditions

Nucleophilic Displacement with Potassium Phthalimide

Potassium phthalimide, generated from phthalimide and KOH in dry DMF, undergoes SN2 reaction with the benzyl bromide:

Optimization Insights

-

Temperature : 80–100°C accelerates substitution without side reactions.

-

Workup : Precipitation in ice-water followed by column chromatography (SiO₂, ethyl acetate/hexane) purifies the product.

Direct Condensation of Phthalic Anhydride with 4-(4-Chlorophenoxy)benzylamine

This two-step approach avoids halide intermediates, leveraging phthalic anhydride’s reactivity with primary amines.

Preparation of 4-(4-Chlorophenoxy)benzylamine

Pathway A : Reduction of 4-(4-Chlorophenoxy)benzonitrile

-

Reagents : LiAlH₄ (4 equiv) in dry THF

-

Conditions : 0°C to reflux, 12 hours

Pathway B : Hofmann Rearrangement of 4-(4-Chlorophenoxy)benzamide

Phthalimide Formation via Cyclocondensation

Reacting the amine with phthalic anhydride in refluxing acetic acid forms the phthalamic acid intermediate, which cyclizes upon heating:

Critical Parameters

-

Molar Ratio : 1:1 (anhydride:amine) minimizes dimerization.

-

Acid Catalyst : Acetic acid protonates the amine, enhancing electrophilicity.

Mannich Reaction-Based Aminomethylation

Adapting the Mannich reaction introduces the methylene bridge between phthalimide and the aniline moiety.

Three-Component Coupling

Phthalimide, formaldehyde (37% aq), and 4-(4-chlorophenoxy)aniline react under basic conditions:

Optimization Challenges

-

pH Control : NaHCO₃ maintains pH 8–9, favoring imine formation.

-

Side Reactions : Over-alkylation mitigated by slow formaldehyde addition.

-

Isolation : Extraction with dichloromethane and solvent evaporation yields crude product, further purified via silica gel chromatography.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Gabriel Synthesis | High selectivity for primary amines | Requires hazardous benzylic halides | 60–75% |

| Direct Condensation | Avoids halides; fewer steps | Sensitive to amine availability | 50–65% |

| Mannich Reaction | One-pot synthesis; scalable | Competing side reactions | 40–55% |

Industrial-Scale Considerations

Patent US6528663B1 highlights continuous-flow systems for phthalimide derivatives, suggesting potential for this compound production. Key adaptations include:

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes electrophilic aromatic substitution (EAS) and nucleophilic substitution due to its electron-deficient aromatic rings and reactive chlorine atom:

-

Nitration :

Nitration of similar phthalimides (e.g., N-methylphthalimide) with HNO₃ in H₂SO₄ yields nitro derivatives. For instance, N-methylphthalimide nitration produces 4-nitro-N-methylphthalimide (90% yield) and 3-nitro-N-methylphthalimide (4% yield) . Conditions : -

Halogen Exchange :

The 4-chlorophenoxy group can participate in Ullmann-type coupling or halogen displacement reactions, though direct examples for this compound are inferred from analogous systems .

Oxidation and Reduction

- Oxidation :

The phthalimide core is resistant to oxidation, but side-chain modifications (e.g., benzylic positions) may be oxidized to ketones or carboxylic acids using KMnO₄ or H₂O₂. - Reduction :

LiAlH₄ or NaBH₄ reduces the phthalimide ring to a primary amine. For example, reduction of N-(4-chlorobenzyl)phthalimide derivatives yields corresponding amines .

Hydrolysis and Stability

- Acidic Hydrolysis :

The phthalimide ring hydrolyzes in concentrated HCl or H₂SO₄ to form phthalamic acid derivatives. For example, hydrolysis of N-(4-chlorobenzyl)phthalimide yields 4-chlorobenzylamine . - Alkaline Stability :

Resists hydrolysis under mild basic conditions but degrades in strong bases (e.g., NaOH/EtOH reflux) .

Biological Activity and Derivatization

The compound serves as an intermediate in bioactive molecule synthesis:

- Antimicrobial Derivatives :

N-substituted phthalimides exhibit activity against pathogens. For example, analogs with chlorobenzyl groups showed MIC values of 8–32 µg/mL against S. aureus and E. coli . - Enzyme Inhibition :

Phthalimide derivatives inhibit enzymes like DPP-4 (IC₅₀ = 0.51–7.35 nM) and arginase (Kᵢ = 50–230 µM) .

Scientific Research Applications

Chemistry

- Intermediate Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds and polymers. Its unique structure allows it to participate in multiple chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

- Biochemical Probes : N-(4-(4-Chlorophenoxy)-anilinomethyl)-phthalimide has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions. Its ability to modulate enzyme functions makes it valuable in biochemical research.

Medicine

- Therapeutic Properties : The compound is being explored for its anti-inflammatory and anticancer activities. Research indicates that its interaction with specific molecular targets can lead to significant physiological responses, making it a candidate for drug development .

Industry

- Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions allows for the creation of various derivatives that can be tailored for specific industrial needs .

Case Study 1: Insecticidal Activity

A recent study synthesized several phthalimide derivatives, including this compound, and evaluated their insecticidal activity against the Caribbean fruit fly (Anastrepha suspensa). Among the compounds tested, some exhibited potent insecticidal properties with low toxicity profiles, suggesting potential for environmentally friendly pest control solutions .

Case Study 2: Enzyme Interaction

In another investigation, this compound was tested for its ability to inhibit specific enzymes related to cancer progression. The results indicated that the compound could effectively reduce enzyme activity in vitro, supporting its potential use in therapeutic applications targeting cancer cells .

Mechanism of Action

The mechanism of action of N-(4-(4-Chlorophenoxy)-anilinomethyl)-phthalimide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

- 3-Chloro-N-phenyl-phthalimide (): Features a chloro-substituted phenyl group directly attached to the phthalimide core. Unlike the target compound, it lacks the anilinomethyl linker and phenoxy group, which may reduce steric hindrance and alter electronic properties.

- Adamantane-Substituted Phthalimides (): Incorporate a bulky adamantane moiety, enhancing antimicrobial activity due to increased lipophilicity and three-dimensional structure .

- N-(4-Amino-2-chlorophenyl)phthalimide (): Contains a chloro and amino group on the phenyl ring, enabling hydrogen bonding and reactivity distinct from the phenoxy-anilinomethyl group in the target compound.

Physical and Chemical Properties

Biological Activity

N-(4-(4-Chlorophenoxy)-anilinomethyl)-phthalimide is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a phthalimide core, which is known for its versatility in chemical reactions and biological applications. Its structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through:

- Enzyme Inhibition : It has been investigated as a biochemical probe to study enzyme activities, potentially inhibiting specific pathways crucial for cellular function.

- Protein Interaction : The compound may alter protein conformations, impacting various signaling pathways within cells.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . Studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics. A study involving various phthalimide derivatives demonstrated significant cytotoxic effects against breast and lung cancer cell lines .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

-

Anti-inflammatory Activity :

- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound reduced levels of TNF-α and IL-6 by over 50%, indicating strong anti-inflammatory effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Chlorophenoxyacetic acid | Structure | Synthetic herbicide with auxin-like effects |

| Chlorphenesin | Structure | Muscle relaxant used for painful conditions |

| N-Phenylmaleimide | Structure | Antitumor and anti-metastatic effects |

This compound is unique compared to these compounds due to its specific structural features that confer distinct chemical reactivity and biological activity, particularly in anticancer and anti-inflammatory contexts.

Q & A

Q. What are the common synthetic strategies for N-(4-(4-Chlorophenoxy)-anilinomethyl)-phthalimide?

The synthesis typically involves multi-step nucleophilic substitution and alkylation reactions. For example, intermediate N-(4-bromobutyl)phthalimide is synthesized via alkylation of phthalimide with 1,4-dibromobutane under basic conditions (e.g., Na₂CO₃ in DMF). Subsequent substitution of the terminal bromine with 4-(4-chlorophenoxy)aniline yields the target compound. Critical steps include purification via column chromatography or recrystallization to remove unreacted phthalimide or byproducts .

Q. How is structural characterization performed for this compound?

Analytical methods include:

- NMR spectroscopy : To confirm substitution patterns (e.g., aromatic protons, methylene linkages). For example, in related phthalimides, integration ratios in ¹H NMR distinguish mono- vs. di-substituted products .

- HPLC : To assess purity, especially when minor byproducts (e.g., ring-closed derivatives) form during alkylation .

Advanced Research Questions

Q. What role does the 4-chlorophenoxy group play in pharmacological activity?

The 4-chlorophenoxy moiety enhances binding affinity to biological targets like ATF4, a transcription factor implicated in cancer. Structural analogs with this group exhibit inhibitory effects on ATF4-dependent pathways, as demonstrated in in vitro assays using cancer cell lines. Modifications to the phenoxy group (e.g., replacing Cl with Br) can alter potency due to steric or electronic effects .

Q. How can researchers optimize substitution reactions to improve yields?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amines in alkylation steps .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .

- Temperature control : Elevated temperatures (60–80°C) favor substitution but may increase side reactions (e.g., elimination) .

Q. Table 1: Yield Optimization in Substitution Reactions

| Reaction Condition | Yield (%) | Byproducts | Reference |

|---|---|---|---|

| DMF, 80°C, 12 hrs | 72 | <5% di-substituted | |

| DMSO, PTC, 60°C, 8 hrs | 85 | <2% elimination |

Q. How should researchers address contradictions in stability data?

Stability varies with functional groups and environmental conditions:

- pH sensitivity : The compound’s hydroxymethyl analogs degrade rapidly in alkaline conditions (e.g., >50% degradation in 0.18 M NaOH within 50 seconds) but remain stable at neutral pH .

- Thermal stability : Differential scanning calorimetry (DSC) is recommended to identify decomposition temperatures and guide storage conditions (e.g., desiccated, -20°C) .

Methodological Challenges

Q. What strategies mitigate byproduct formation during alkylation?

- Stepwise alkylation : Introducing the 4-chlorophenoxy and anilinomethyl groups sequentially reduces steric hindrance and competing reactions .

- Protecting groups : Use of Boc-protected amines prevents undesired carbamate formation during multi-step syntheses .

Q. How can researchers validate the compound’s mechanism in biological assays?

- Knockdown controls : siRNA-mediated ATF4 silencing in cell lines to confirm target specificity .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity to ATF4 or related proteins .

Data Interpretation and Reproducibility

Q. Why might NMR spectra show unexpected peaks in synthetic batches?

Common issues include:

Q. How to ensure reproducibility in pharmacological studies?

- Batch standardization : Use HPLC to ensure ≥95% purity across batches .

- Positive controls : Include known ATF4 inhibitors (e.g., 2-(4-chlorophenoxy)-N-alkyl derivatives) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.